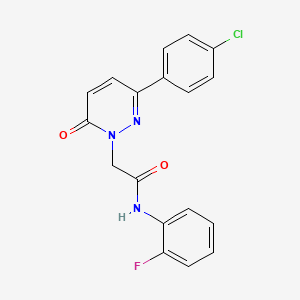
(o-Chlorophenoxy)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(o-Chlorophenoxy)phenylacetic acid is an organic compound with the molecular formula C14H11ClO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorophenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(o-Chlorophenoxy)phenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetic acid with o-chlorophenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
(o-Chlorophenoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(o-Chlorophenoxy)phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (o-Chlorophenoxy)phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A simpler analog without the chlorophenoxy group.
o-Chlorophenylacetic acid: Similar structure but lacks the phenoxy group.
Phenoxyacetic acid: Contains the phenoxy group but lacks the chlorophenyl substitution .
Uniqueness
(o-Chlorophenoxy)phenylacetic acid is unique due to the presence of both the chlorophenoxy and phenylacetic acid moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
17639-01-9 |
|---|---|
Formule moléculaire |
C14H11ClO3 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C14H11ClO3/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) |
Clé InChI |
RAZABXQTXNREAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12175848.png)
![2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B12175856.png)





![3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175895.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175897.png)
![8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12175904.png)
![9,10-Dimethoxy-6-[6-oxo-6-(pyrrolidin-1-yl)hexyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12175911.png)
![methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B12175913.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B12175922.png)
![[1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12175933.png)
